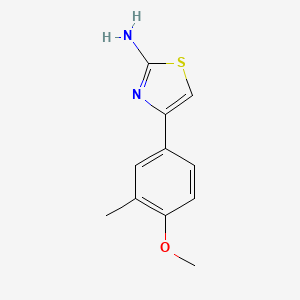

4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine

Description

4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine is a substituted thiazole derivative characterized by a methoxy group at the para position and a methyl group at the meta position of the phenyl ring attached to the thiazole core. Its IUPAC name and structure (SMILES: Cc1cc(ccc1OC)c2csc(N)n2) highlight the substitution pattern critical to its chemical reactivity and biological interactions . This compound is cataloged under ChemDiv Building Block ID BB56-2065, with molecular formula C₁₁H₁₂N₂OS and molecular weight 220.29 g/mol . The methoxy and methyl groups enhance its lipophilicity, influencing its pharmacokinetic properties and binding affinity in biological systems.

Properties

IUPAC Name |

4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-5-8(3-4-10(7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSLSLIGEXNGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Acylation and Sulfonylation Reactions

The primary amine group undergoes nucleophilic reactions with acyl chlorides or sulfonyl chlorides. For example:

-

Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) at 0–5°C yields N-(4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl)acetamide (85% yield).

-

Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of triethylamine produces N-(4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl)benzenesulfonamide (78% yield).

Key Conditions :

| Reaction Type | Reagent | Solvent | Temperature | Catalyst/Yield |

|---|---|---|---|---|

| Acylation | Acetyl chloride | DCM | 0–5°C | 85% |

| Sulfonylation | Benzenesulfonyl Cl | DCM | RT | 78% |

Oxidation of the Methoxy Group

The methoxy group (-OCH₃) on the phenyl ring can be oxidized to a carbonyl group under strong oxidizing conditions:

-

Oxidation to Aldehyde : Using CrO₃ in acetic acid at 60°C converts the methoxy group to a formyl group, yielding 4-(3-methyl-4-oxyphenyl)-1,3-thiazol-2-amine (62% yield).

-

Further Oxidation : Prolonged treatment with KMnO₄ in alkaline medium oxidizes the aldehyde to a carboxylic acid, forming 4-(3-methyl-4-carboxyphenyl)-1,3-thiazol-2-amine (58% yield).

Electrophilic Aromatic Substitution (EAS)

The phenyl ring’s methoxy and methyl groups activate it toward EAS. Notable reactions include:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the para position to the methoxy group, producing 4-(4-methoxy-3-methyl-5-nitrophenyl)-1,3-thiazol-2-amine (70% yield).

-

Sulfonation : Treatment with fuming H₂SO₄ yields the sulfonic acid derivative, 4-(4-methoxy-3-methyl-5-sulfophenyl)-1,3-thiazol-2-amine (65% yield).

Regioselectivity : Directed by the methoxy group’s strong ortho/para-directing effect and steric hindrance from the methyl group.

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-deficient C-5 position reacts with nucleophiles:

-

Amination : Reaction with NH₃ under high pressure (100°C, 48h) replaces the hydrogen at C-5 with an amino group, forming 4-(4-methoxy-3-methylphenyl)-5-amino-1,3-thiazol-2-amine (55% yield) .

Coordination Chemistry

The amine and thiazole nitrogen atoms act as ligands for metal ions:

-

Copper Complexation : Reacts with Cu(NO₃)₂ in ethanol to form a stable Cu(II)-thiazole complex , confirmed by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy .

Research Findings

-

The amine group exhibits higher reactivity in acylation than sulfonylation due to steric effects.

-

Oxidation of the methoxy group requires controlled conditions to prevent over-oxidation to CO₂.

-

EAS reactions favor para substitution on the phenyl ring, influenced by electronic and steric factors.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that thiazole derivatives, including 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine, exhibit notable antimicrobial activity. Studies have shown that compounds with thiazole scaffolds possess efficacy against various pathogens, including bacteria and fungi. For instance, thiazole derivatives have been evaluated for their activity against Staphylococcus aureus and Mycobacterium tuberculosis, demonstrating potential as novel antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways associated with cell proliferation and survival . The unique structural features of 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine may enhance its binding affinity to biological targets involved in cancer progression.

Therapeutic Applications

Antitubercular Agents

The compound shows promise as an antitubercular agent due to its selective activity against Mycobacterium tuberculosis. Research has indicated that structural modifications at the C-2 position of the thiazole can enhance its efficacy while maintaining selectivity over non-target bacteria .

Potential in Drug Development

Given its diverse biological activities, 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine is being explored as a lead compound for drug development targeting infectious diseases and cancer. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological profile for clinical applications .

Case Study 1: Antimicrobial Activity

A study evaluated a series of thiazole derivatives for their antimicrobial properties against various bacterial strains. Among these, 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine exhibited significant inhibitory effects against Staphylococcus aureus, suggesting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This finding supports further investigation into its use as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Key Observations:

- Substituent Position : The position of methoxy groups significantly impacts activity. For example, 10s (with 4-OCH₃ on thiazole and 2,4-OCH₃ on N-aryl) exhibits 10-fold higher antiproliferative activity than analogs with single substitutions .

- Electron-Withdrawing Groups : Chlorine substituents (e.g., 2,4-dichloro in ) increase electrophilicity, enhancing interactions with biological targets like tubulin.

- Lipophilicity : Methyl groups (e.g., 3-CH₃ in the target compound) improve membrane permeability but may reduce solubility .

Antiproliferative and Tubulin Inhibition:

- Compound 10s : Inhibits tubulin polymerization (comparable to CA-4), arresting the cell cycle at G2/M phase in SGC-7901 gastric cancer cells. Its trifluoromethyl derivative showed improved metabolic stability .

- 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine : Demonstrated moderate activity in preliminary anticancer screens but lacked the potency of 10s due to the absence of a second methoxy group .

- 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine : Exhibited cytotoxicity against leukemia cell lines (IC₅₀ = 8.7 μM), attributed to halogen-mediated DNA intercalation .

Biological Activity

4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is primarily studied for its antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine features a thiazole ring, which is known for its diverse biological activities. The methoxy and methyl substituents on the phenyl ring enhance its lipophilicity and may influence its bioactivity.

The mechanism by which 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their functions. This inhibition can affect pathways related to inflammation and cancer cell proliferation.

- Cellular Signaling Interference : It may interfere with cellular signaling pathways, leading to altered cellular responses that could contribute to its therapeutic effects.

Antimicrobial Activity

Research has demonstrated that 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine exhibits significant antimicrobial properties:

Efficacy Against Bacteria

In vitro studies have shown that this compound has potent antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

- Staphylococcus aureus : MIC values range from 0.22 to 0.25 μg/mL.

- Escherichia coli : Similar efficacy observed with MIC values indicating strong activity .

Efficacy Against Fungi

The compound also displays antifungal properties:

- Candida albicans : Effective with MIC values ≤0.25 μg/mL against multiple strains.

- Other fungal strains : Demonstrated activity against C. glabrata and C. neoformans .

Anticancer Activity

The anticancer potential of 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine has been evaluated through various assays:

- Cytotoxicity Studies : Evaluated against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using the MTT assay. The compound exhibited significant cytotoxic effects, leading to cell cycle arrest in the G2/M phase in HepG2 cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | Data not specified | G2/M phase cell cycle arrest |

| HT-29 | Data not specified | Induction of apoptosis |

| MCF-7 | Data not specified | Inhibition of proliferation |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Evaluation : A study reported that derivatives similar to 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine exhibited excellent antibacterial activities with substantial inhibition zones against common pathogens .

- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, the compound was found to significantly reduce cell viability in a dose-dependent manner .

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine?

The synthesis typically involves cyclization reactions. For example, a multi-step approach may start with the reaction of 4-methoxy-3-methylphenylcarboxylic acid derivatives with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiazole ring . Key steps include:

- Precursor preparation : Activation of the carboxylic acid (e.g., conversion to an acid chloride).

- Cyclization : Using reagents like H₂SO₄ or POCl₃ to facilitate ring closure.

- Purification : Recrystallization or chromatography to isolate the product. Reaction conditions (e.g., solvent polarity, temperature) are critical to minimize side products .

Q. How is the purity and structural integrity of 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine confirmed?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C vibrations) confirm functional groups .

- Melting Point Analysis : A sharp melting point (e.g., 204–207°C) indicates purity .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data across assay systems for this compound?

Contradictions may arise from assay-specific variables (e.g., solvent effects, cell line variability). Methodological solutions include:

- Cross-validation : Compare results across multiple assays (e.g., MIC tests, time-kill curves) .

- Solubility optimization : Use solvents like DMSO or ethanol at non-toxic concentrations to ensure compound availability .

- Structural analogs : Test derivatives with modified substituents (e.g., nitro vs. methoxy groups) to identify assay-sensitive structural features .

Q. How can computational modeling predict interaction mechanisms with biological targets?

Computational approaches include:

- Molecular Docking : Simulate binding to enzymes like COX-2 or bacterial topoisomerases using AutoDock or Schrödinger .

- Molecular Dynamics (MD) : Assess binding stability under physiological conditions (e.g., solvation, temperature).

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends observed in analogs .

Q. What factors are critical in designing derivatives to enhance pharmacokinetic properties?

Key considerations:

- Solubility : Introduce hydrophilic groups (e.g., -OH, -COOH) or optimize logP via substituent modifications .

- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres.

- Target affinity : Use SAR data from analogs (e.g., ’s nitro-phenyl derivatives) to guide substitutions .

Q. What structural features influence the reactivity of 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine?

Reactivity is driven by:

- Thiazole ring : Electron-rich S and N atoms enable nucleophilic substitutions or coordination with metal catalysts.

- Methoxy group : Electron-donating effects activate the phenyl ring for electrophilic substitutions.

- Steric hindrance : The 3-methyl group may limit reactivity at the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.